

Bis(2-ethylhexyl)amine spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(2-ethylhexyl)amine

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A Spectroscopic Guide to Bis(2-ethylhexyl)amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for **bis(2-ethylhexyl)amine**, a secondary amine utilized in various chemical synthesis and industrial applications. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical and spectral data for **bis(2-ethylhexyl)amine** are summarized below, providing a quick reference for its fundamental properties.

Property	Value
Molecular Formula	C ₁₆ H ₃₅ N
Molecular Weight	241.46 g/mol
Appearance	Clear, colorless liquid[1]
CAS Number	106-20-7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **bis(2-ethylhexyl)amine** by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectral Data

The proton NMR spectrum of **bis(2-ethylhexyl)amine** exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for **Bis(2-ethylhexyl)amine**

Chemical Shift (ppm)	Multiplicity	Assignment
~2.4 - 2.6	Doublet	-CH ₂ -N- (Methylene adjacent to Nitrogen)
~1.4 - 1.6	Multiplet	-CH- (Methine)
~1.2 - 1.4	Multiplet	-CH ₂ - (Methylene groups in the hexyl chain)
~0.8 - 1.0	Triplet	-CH ₃ (Terminal methyl groups)

Note: The N-H proton signal can be broad and its chemical shift is variable, often appearing between 0.5-5.0 ppm, depending on concentration and solvent.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the **bis(2-ethylhexyl)amine** molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃)^[2].

Table 2: ¹³C NMR Spectral Data for **Bis(2-ethylhexyl)amine** in CDCl₃

Chemical Shift (ppm)	Assignment
~51.9	-CH ₂ -N- (Methylene carbon adjacent to Nitrogen)
~39.8	-CH- (Methine carbon)
~31.5	-CH ₂ - (Methylene carbon in the hexyl chain)
~29.0	-CH ₂ - (Methylene carbon in the hexyl chain)
~24.1	-CH ₂ - (Methylene carbon in the ethyl group)
~23.1	-CH ₂ - (Methylene carbon in the hexyl chain)
~14.1	-CH ₃ (Terminal methyl carbon of the hexyl group)
~11.1	-CH ₃ (Terminal methyl carbon of the ethyl group)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. As a secondary amine, **bis(2-ethylhexyl)amine** shows a characteristic N-H stretching vibration.

Table 3: Key IR Absorption Bands for **Bis(2-ethylhexyl)amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3500	Weak	N-H Stretch (Secondary Amine)
~2850 - 2960	Strong	C-H Stretch (Aliphatic)
~1460 - 1470	Medium	C-H Bend (Methylene)
~1380 - 1385	Medium	C-H Bend (Methyl)
~1020 - 1250	Medium	C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **bis(2-ethylhexyl)amine**, electron ionization (EI) is a common method.

Table 4: Major Fragments in the Mass Spectrum of **Bis(2-ethylhexyl)amine**

m/z	Relative Intensity	Assignment of Fragment Ion
241	Low	$[M]^+$ (Molecular Ion)
142	Strong	$[\text{CH}_3(\text{CH}_2)_3\text{CH}(\text{C}_2\text{H}_5)\text{CH}_2\text{NHC}_2\text{H}_5]^+$ (α -cleavage)
44	Medium	$[\text{CH}_3\text{CH}_2\text{NH}]^+$
43	Medium	$[\text{C}_3\text{H}_7]^+$
30	Medium	$[\text{CH}_2\text{NH}_2]^+$

Note: The molecular ion peak for aliphatic amines can be of low intensity. The base peak is often the result of α -cleavage next to the nitrogen atom.[\[1\]](#)

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectral data presented.

NMR Spectroscopy Protocol

- **Sample Preparation:** A small amount of **bis(2-ethylhexyl)amine** (typically 5-25 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform- d (CDCl_3), in a 5 mm NMR tube.[\[3\]](#) The solution should be homogeneous and free of any particulate matter.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C

NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

- Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard such as tetramethylsilane (TMS).

FTIR Spectroscopy Protocol (ATR Method)

As **bis(2-ethylhexyl)amine** is a liquid, Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

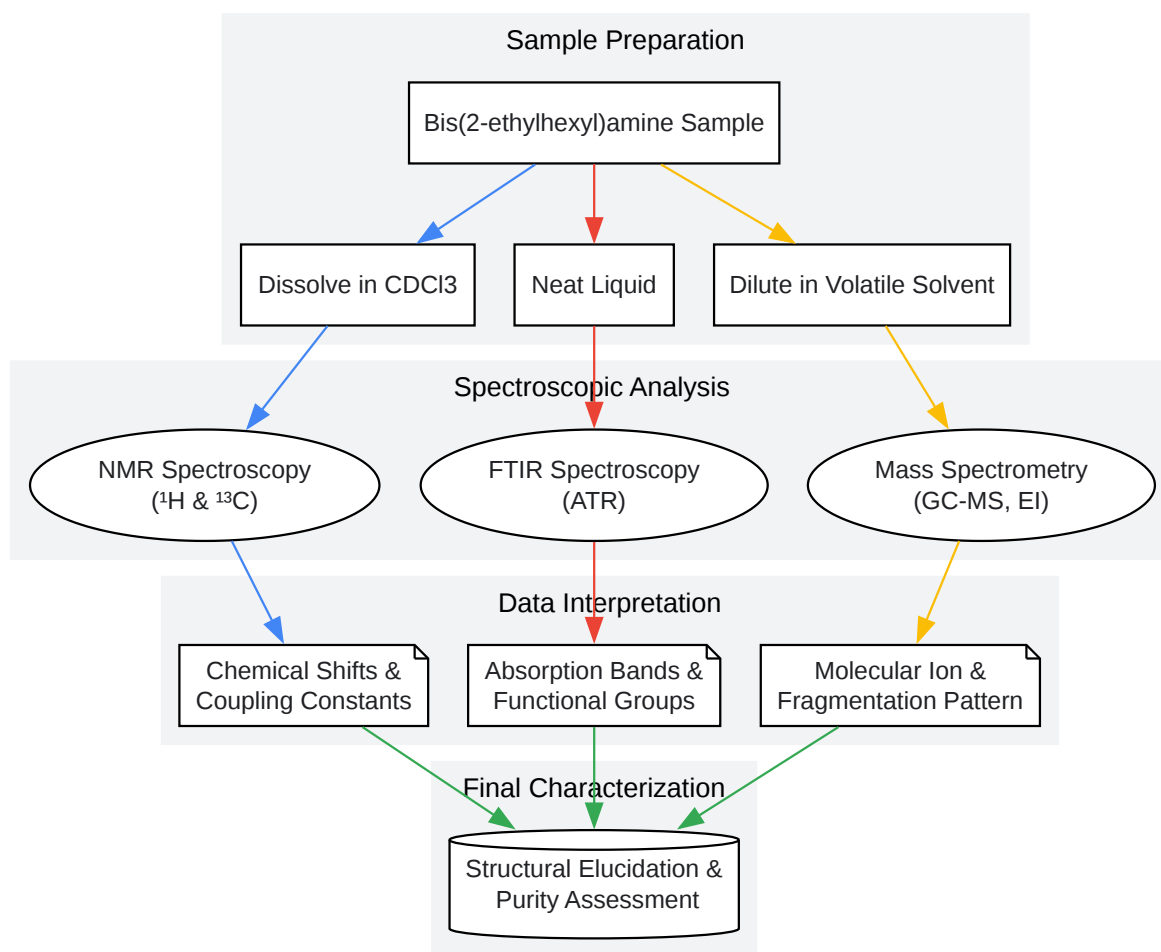
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
- Sample Application: A small drop of neat **bis(2-ethylhexyl)amine** is placed directly onto the ATR crystal, ensuring complete coverage.
- Data Acquisition: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final infrared spectrum of the sample.
- Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

- Sample Introduction: A dilute solution of **bis(2-ethylhexyl)amine** in a volatile organic solvent is injected into the gas chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.
- Ionization: In the ion source, the gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[4][5]}
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of **bis(2-ethylhexyl)amine** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **bis(2-ethylhexyl)amine**.

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- To cite this document: BenchChem. [Bis(2-ethylhexyl)amine spectral data (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767626#bis-2-ethylhexyl-amine-spectral-data-nmr-ir-mass-spec]

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